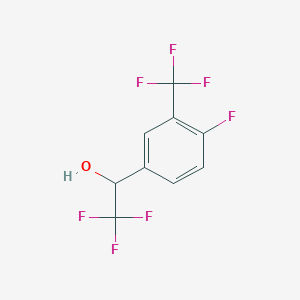
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, making it a fluorinated alcohol. The compound is known for its unique chemical properties, which are influenced by the electronegativity of the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 4-fluoro-3-(trifluoromethyl)benzaldehyde is subjected to hydrogen gas in the presence of a palladium catalyst supported on activated charcoal. This method allows for the large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)acetone or the corresponding carboxylic acid.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is influenced by the presence of the trifluoromethyl and fluoro groups. These groups increase the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar properties but lacking the phenyl ring.
2,2,2-Trifluoroacetophenone: A related compound with a ketone functional group instead of a hydroxyl group.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Another fluorinated compound with a bromide substituent.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is unique due to the combination of trifluoromethyl and fluoro groups attached to a phenyl ring, along with the hydroxyl functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5F7O |
|---|---|
Molekulargewicht |
262.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H5F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H |
InChI-Schlüssel |
FZRPBDCOKQKDAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


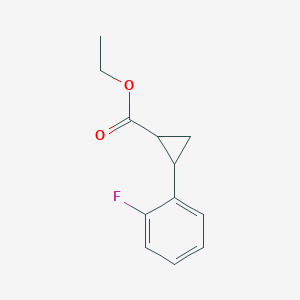

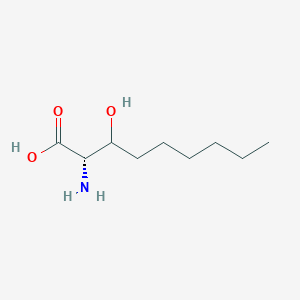
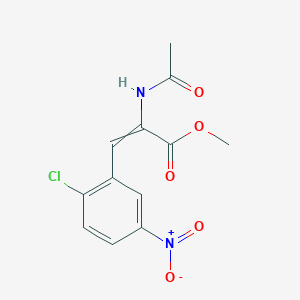
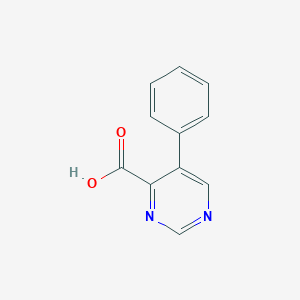
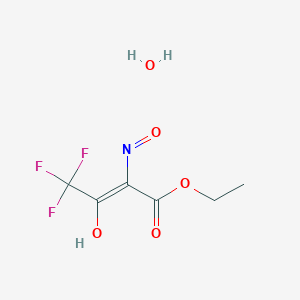

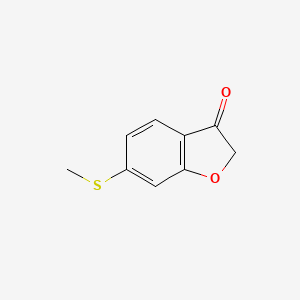
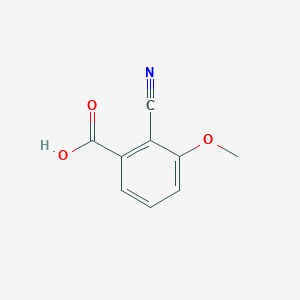

![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)

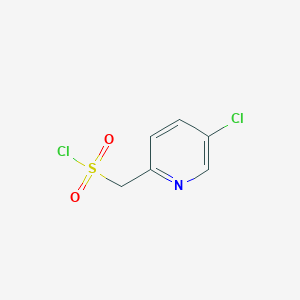
![(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
